molecular formula C20H37NO B3255131 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- CAS No. 2501-33-9

9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)-

Cat. No. B3255131
CAS RN: 2501-33-9
M. Wt: 307.5 g/mol
InChI Key: LCUQUVLUBPUQOI-MURFETPASA-N
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Description

9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- is a chemical compound with the molecular formula C20H37NO . It falls under the category of amides and is characterized by its long hydrocarbon chain and the presence of a double bond at positions 9 and 12. The compound is also known by other names, including N,N-dimethyloctadeca-9,12-dienamide and (Z,Z)-N,N-bis(2-hydroxyethyl)-9,12-octadecadienamide .

Scientific Research Applications

1. Chemical Analysis and Derivatization

9,12-Octadecadienamide and its derivatives have been studied for their unique chemical properties. For instance, Carballeira and Cruz (1996) investigated the dimethyl disulfide derivatization of ethyl (9Z,12Z)-9,12-octadecadienoate. Their research revealed that each configurational isomer displayed a unique gas chromatography trace, enabling determination of double bond stereochemistry in octadecadienoates through this derivatization method (Carballeira & Cruz, 1996).

2. Natural Products and Secondary Metabolites

The compound has been identified in natural products, particularly in Lepidium meyenii (Maca). McCollom et al. (2005) analyzed macamides in Maca samples and identified compounds such as n-benzyl-(9Z, 12Z)-octadecadienamide. Their work contributes to the understanding of the chemical composition of Maca and its potential health benefits (McCollom et al., 2005).

3. Quality Control in Herbal Medicine

Shu et al. (2015) focused on the quality control of Maca, establishing standards for various chemical components, including 9,12-Octadecadienamide. Their work is significant for ensuring the quality and consistency of herbal products (Shu et al., 2015).

4. Marker for Lipid Peroxidation

9,12-Octadecadienamide and its hydroxy derivatives have been investigated as markers for lipid peroxidation. Spiteller and Spiteller (1997) researched the stability of these compounds under various oxidation conditions, which could be crucial in understanding oxidative stress in biological systems (Spiteller & Spiteller, 1997).

5. Pharmaceutical and Biomedical Analysis

Zhong et al. (2019) studied the preparation and thermal stability of macamides, including n-benzyl-(9Z, 12Z)-octadecadienamide, using high-speed countercurrent chromatography. This research is essential for the development of pharmaceutical products derived from Maca (Zhong et al., 2019).

6. Role in Endocannabinoid System

The interaction of 9,12-Octadecadienamide derivatives with the mammalian endocannabinoid system has been explored. Hajdu et al. (2014) isolated compounds from Lepidium meyenii and assessed their effects on major protein targets in the ECS network, highlighting the potential therapeutic applications of these compounds (Hajdu et al., 2014).

properties

IUPAC Name

(9Z,12Z)-N,N-dimethyloctadeca-9,12-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h8-9,11-12H,4-7,10,13-19H2,1-3H3/b9-8-,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUQUVLUBPUQOI-MURFETPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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